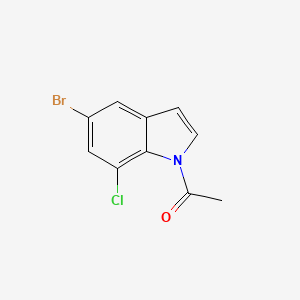

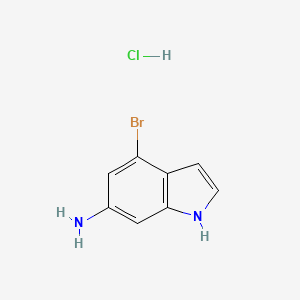

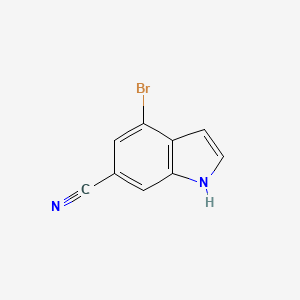

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

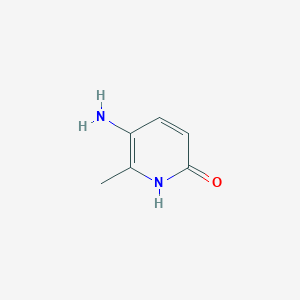

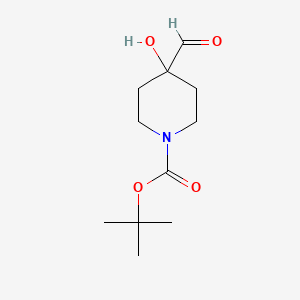

The compound "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" is a halogenated indole derivative, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromo and chloro substituents on an indole ring have been synthesized and characterized, suggesting potential interest in similar structures for their chemical and biological properties.

Synthesis Analysis

The synthesis of halogenated indole derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For instance, the synthesis of enantiomerically pure diarylethanes with bromo and chloro substituents involves a 7-step procedure starting from a halogenated methanone and includes a key resolution step to obtain optically pure enantiomers . This indicates that the synthesis of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" would likely require a similarly meticulous approach to ensure the correct placement of halogen atoms and the formation of the desired ketone functionality.

Molecular Structure Analysis

The molecular structure of halogenated indoles is typically characterized using spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of a related compound were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) . The geometrical parameters of such molecules often agree with X-ray diffraction (XRD) data, and their stability can be analyzed using natural bond orbital (NBO) analysis to understand hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Halogenated indoles can participate in various chemical reactions due to the presence of reactive halogen atoms and the ketone group. The bromo and chloro substituents can undergo halogen exchange reactions, and the ketone functionality can be involved in esterification reactions . However, the specific reactivity of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" would need to be empirically determined, as the presence of both bromo and chloro groups could influence the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's thermal stability, as seen in a related compound that demonstrated good thermal stability up to 215°C . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be analyzed to understand the charge transfer within the molecule, which is relevant for applications in nonlinear optics . The molecular electrostatic potential (MEP) maps can also reveal the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Antibacterial and Antifungal Properties : Novel 1H-Indole derivatives, including structures related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been synthesized and found to exhibit significant antimicrobial activity against bacteria like Escherichia coli and fungi such as Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Synthesis of Heterocyclic Compounds

- Synthons for Nitrogen-Containing Heterocyclic Compounds : Compounds similar to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone are used as important synthons in the synthesis of various nitrogen-containing heterocycles and their annulated derivatives, showcasing their utility in designing novel chemical entities (M. M. Mmonwa & M. Mphahlele, 2016).

Synthesis of Novel Compounds

- Creation of Unique Compounds : The reaction of similar indole structures with various compounds has led to the synthesis of unique derivatives, demonstrating the chemical versatility and potential for creating novel compounds with specific properties (Masomeh Aghazadeh et al., 2011).

Antibacterial Evaluation

- Antibacterial Properties of Carbazole Derivatives : Nitrogen-containing heterocyclic compounds, closely related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have shown pronounced antibacterial activity, highlighting their potential in the medicinal field (M. Murugesan & G. Selvam, 2021).

Anti-Inflammatory Applications

- Potential Anti-Inflammatory Agents : Derivatives of 1H-Indole, structurally related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been evaluated for their anti-inflammatory activity, indicating possible therapeutic applications in inflammation-related disorders (Z. Rehman et al., 2022).

Eigenschaften

IUPAC Name |

1-(5-bromo-7-chloroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWFHTIPZJKUAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646834 |

Source

|

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone | |

CAS RN |

1000343-44-1 |

Source

|

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)